Spirostaphylotrichin A
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Spirostaphylotrichin A can be synthesized through various methods, including microbial fermentation and chemical synthesis. The microbial fermentation method involves cultivating the fungus Staphylotrichum coccosporum in a suitable medium under controlled conditions . The compound is then extracted and purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound primarily relies on optimizing the fermentation conditions to maximize yield. This includes adjusting parameters such as pH, temperature, and nutrient composition of the medium. Advanced biotechnological techniques, such as genetic engineering, can also be employed to enhance the production of the compound .
Chemical Reactions Analysis
Types of Reactions
Spirostaphylotrichin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield reduced lactam forms .
Scientific Research Applications
Spirostaphylotrichin A has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of complex spirocyclic compounds.
Industry: It is used in the production of bioactive compounds and as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of spirostaphylotrichin A involves its interaction with specific molecular targets and pathways. For instance, spirostaphylotrichin X, a related compound, inhibits influenza A virus replication by interfering with the activity of the PB2 protein . This suggests that this compound may exert its effects through similar mechanisms, targeting viral proteins and disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Spirostaphylotrichin A is part of a family of spirocyclic γ-lactams, which includes compounds such as spirostaphylotrichins C, D, R, and V . These compounds share a similar core structure but differ in their substituents and stereochemistry.
Uniqueness
What sets this compound apart from its analogs is its specific stereochemistry and functional groups, which contribute to its unique biological activities. For example, this compound has been shown to be more potent in certain bioassays compared to its analogs .
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique spirocyclic structure and biological activities make it a valuable subject of study for researchers and a promising candidate for drug development.
Properties
IUPAC Name |
(4R,5S,6E)-4,10-dihydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,9-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-4-5-9-6-7-10(16)12(18)14(9)11(17)8(2)15(20-3)13(14)19/h5-7,11-12,17-18H,2,4H2,1,3H3/b9-5+/t11-,12?,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEZHRJFRYRGNC-KUIZCYACSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/1\C=CC(=O)C([C@@]12[C@H](C(=C)N(C2=O)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420050 | |
Record name | Spirostaphylotrichin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106155-05-9 | |
Record name | Spirostaphylotrichin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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